1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3/c19-11-3-1-2-4-14(11)27-9-15(25)24-7-10(8-24)18(26)23-13-6-5-12(20)16(21)17(13)22/h1-6,10H,7-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMUVCLXRSHJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15F4N2O3
- Molecular Weight : 360.31 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound's biological activity can be attributed to its structural features, particularly the azetidine ring and the presence of fluorine substituents. These characteristics enhance its lipophilicity and ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar azetidine structures exhibit significant antimicrobial properties. For instance, a study found that azetidinones could enhance the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus . The compound may act synergistically with existing antibiotics, potentially allowing for lower dosages and reduced side effects.
Antiviral Activity
Compounds containing azetidine frameworks have also shown antiviral activity. One study reported moderate inhibitory effects against human coronaviruses and influenza viruses . The specific compound's efficacy against these viruses requires further investigation but suggests potential as a therapeutic agent in viral infections.
Anticancer Activity
Azetidinones have been evaluated for their anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells . This suggests that our compound may also possess significant anticancer activity.
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of fluorine atoms is known to increase metabolic stability and enhance binding affinity to target proteins. Research into related compounds has shown that modifications to the azetidine core can significantly impact potency and selectivity against specific biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Backbone Modifications
Compound A: 1-[2-(2-Fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide (CAS 1448123-94-1)
- Structural Difference : Replaces the 2,3,4-trifluorophenyl group with a benzoxazole-fused cyclohexane ring.
- Reduced fluorination may decrease lipophilicity compared to the target compound.
- Reference :
Compound B: 1-(Pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide (CAS 1396558-76-1)
Substituent Variations
Compound C: N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide (CAS 1828845-50-6)
- Structural Difference: Lacks the acetyl-phenoxy group; features a 3-(trifluoromethyl)phenyl substituent.
- Implications :
- The trifluoromethyl group enhances electron-withdrawing effects but reduces steric bulk compared to the target’s tri-fluorophenyl group.
- Simplified structure may improve synthetic accessibility but limit functional diversity.
- Reference :
Compound D: 1-[(2,3,4-Trifluorophenyl)carbamoyl]ethyl 2-(Methylsulfanyl)pyridine-3-carboxylate (CAS 848314-41-0)
Physicochemical and Structural Data Comparison
Key Observations
Fluorination Patterns : The target compound’s 2,3,4-trifluorophenyl group maximizes halogen-mediated interactions, whereas analogs with fewer fluorines (e.g., Compound A) may exhibit reduced target affinity.
Backbone Flexibility : The azetidine core in the target compound and Compounds A–C provides rigidity, contrasting with the flexible ethyl-carboxylate in Compound D.
Functional Group Impact: The phenoxyacetyl group (target) vs. pyrazine-carbonyl (Compound B) alters electronic properties and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
